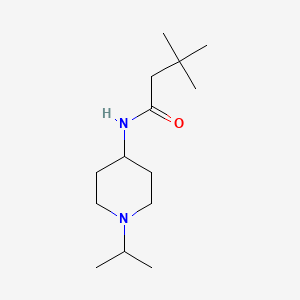
N-(1-isopropyl-4-piperidinyl)-3,3-dimethylbutanamide
Vue d'ensemble
Description
N-(1-isopropyl-4-piperidinyl)-3,3-dimethylbutanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with an isopropyl group and a butanamide moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-4-piperidinyl)-3,3-dimethylbutanamide typically involves the reaction of 1-isopropyl-4-piperidinol with 3,3-dimethylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-isopropyl-4-piperidinyl)-3,3-dimethylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amides or alcohols.
Substitution: Alkylated or alkoxylated derivatives of the original compound.
Applications De Recherche Scientifique
N-(1-isopropyl-4-piperidinyl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-isopropyl-4-piperidinyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide
- N-(1-isopropyl-4-piperidinyl)-N’-(4-methoxyphenyl)urea
- N-(1-isopropyl-4-piperidinyl)-1-naphthamide
Uniqueness
N-(1-isopropyl-4-piperidinyl)-3,3-dimethylbutanamide stands out due to its unique combination of a piperidine ring and a butanamide moiety, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3,3-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-11(2)16-8-6-12(7-9-16)15-13(17)10-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFBYLJOBAWWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192161 | |
| Record name | 3,3-Dimethyl-N-[1-(1-methylethyl)-4-piperidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-80-6 | |
| Record name | 3,3-Dimethyl-N-[1-(1-methylethyl)-4-piperidinyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-N-[1-(1-methylethyl)-4-piperidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B5082977.png)
![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5082987.png)
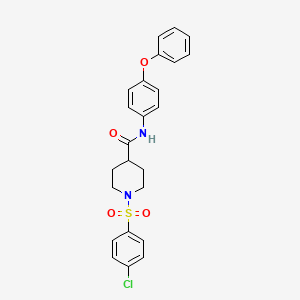
![(2Z)-2-[(PIPERIDIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE](/img/structure/B5083002.png)
![2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL](/img/structure/B5083006.png)
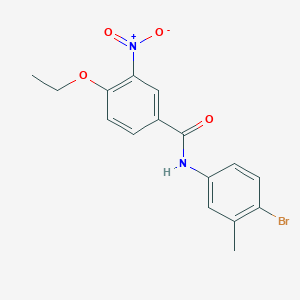
![6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5083016.png)
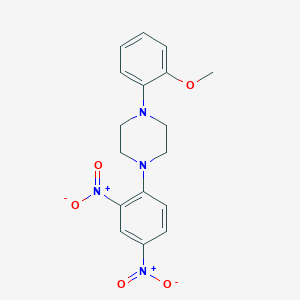
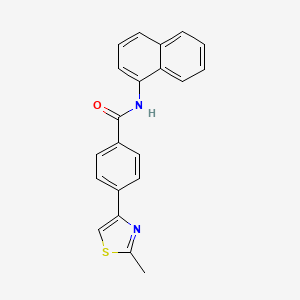
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5083038.png)

![5-(3-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline](/img/structure/B5083063.png)
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)
